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Introduction: Silicon nitride (SiN) has become a cornerstone material for integrated photonics,
offering a versatile platform for a wide range of applications, including data communications,
guantum computing, biosensing, and LIDAR.[1][2] Among various deposition techniques, Low
Pressure Chemical Vapor Deposition (LPCVD) is favored for producing high-quality SiN films.
This is due to its ability to yield films with excellent uniformity, conformal step coverage, low
hydrogen content, and, crucially, very low optical propagation loss.[3][4][5] LPCVD SiN is
compatible with CMOS fabrication processes, enabling wafer-scale manufacturing of complex
photonic integrated circuits (PICs).[1][6][7]

These notes provide detailed protocols and data for depositing two primary types of LPCVD
silicon nitride: stoichiometric (SisNa4) for ultra-low loss applications and silicon-rich (SiNx) for
low-stress, thick films and nonlinear photonics.

General LPCVD Process for Silicon Nitride

LPCVD of silicon nitride is a thermal process that occurs in a horizontal or vertical hot-wall
furnace tube at sub-atmospheric pressures.[8][9] Reactant gases are introduced at one end of
the tube and flow over heated silicon wafers, where they thermally decompose and react on
the surface to form a solid thin film. The primary chemical reaction for stoichiometric and
silicon-rich nitride deposition uses dichlorosilane (SiH2Clz) and ammonia (NHs) as precursors.
[8][10]
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The fundamental chemical reaction is: 3SiH2Cl2(g) + 4NHs(g) — SisNa(s) + 6HCI(g) + 6H2(9)[8]

By controlling process parameters such as temperature, pressure, and the ratio of reactant

gases, the film's properties—including stoichiometry, residual stress, and refractive index—can
be precisely tuned.[11]
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Caption: General experimental workflow for LPCVD silicon nitride deposition.
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Application Note 1: Stoichiometric SisN4 for Ultra-
Low Loss Waveguides

Stoichiometric silicon nitride (SisNa4) is the material of choice for applications requiring the
lowest possible optical propagation loss, such as high-Q resonators, delay lines, and complex
interferometers.[1][12] The process is optimized to create a film with a refractive index of
approximately 2.0 and minimal absorption in the near-infrared spectrum.[9][13] However, these
films are characterized by high tensile stress, which can limit the maximum depositable
thickness before cracking occurs.[14][15]

Experimental Protocol: Stoichiometric SizN4 Deposition

o Substrate Preparation: Begin with silicon wafers with a thick layer of thermal oxide (typically
>3 um) to serve as the bottom cladding for optical confinement.

e LPCVD Furnace Setup:
o Use a multi-zone horizontal hot-wall furnace.[8]

o Set a graded temperature profile across the wafer boat, typically ranging from 770°C to
830°C, to ensure uniform deposition.[9][12]

o Deposition Parameters:

o

Temperature: 770°C - 830°C[9]

Pressure: 150 - 400 mTorr

o

[¢]

Precursor Gases: Dichlorosilane (DCS, SiH2Clz) and Ammonia (NH3)[9]

o

DCS to NHs Flow Ratio: Maintain a low ratio, typically between 1:3 and 1.5, to ensure
stoichiometry.[9][12]

e Process Execution:
o Load wafers and ramp the system to the target temperature and pressure.

o Introduce NHs first, followed by DCS, to initiate deposition.
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o The deposition rate is typically slow, around 3-5 nm/min, which contributes to high film
quality.[9][10]

o After reaching the target thickness, stop the gas flow, pump, and purge the chamber with
N2z before cooling down and unloading.

ion: Stoichi ic SisNa

Resulting Film

Parameter Typical Value Typical Value
Property
Deposition Refractive Index
770 - 830°CI[9] ~2.0[16]
Temperature (@633 nm)
. >800 MPa (High
Pressure 150 - 400 mTorr Residual Stress ]
Tensile)[9][14]
DCS:NHs Gas Ratio 1:3to 1:5[9] Deposition Rate 3 - 4.5 nm/min[9][10]
) Propagation Loss <0.1 dB/cmto <5
Precursors SiH2Cl2, NH3[9]
(Post-Anneal) dB/m[1][17]

Protocol: High-Temperature Post-Deposition Annealing

As-deposited LPCVD nitride contains hydrogen in the form of N-H and Si-H bonds, which
cause optical absorption overtones around the 1550 nm telecommunications window.[6][13]
High-temperature annealing is critical for breaking these bonds and densifying the film, thereby
reducing propagation losses.[18][19]

e Furnace Setup: Use a high-temperature annealing furnace with a controlled N2 or Ar
atmosphere.

e Annealing Parameters:

o Temperature: 1100°C - 1200°C. The process window often lies between 1100°C and
1150°C to break N-H bonds without causing silicon clustering.[18]

o Duration: 1 to 4 hours.

o Atmosphere: High-purity Nitrogen (N2) or Argon (Ar).
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e Process Execution:

Load the SiN-coated wafers into the furnace.

(¢]

[¢]

Ramp up the temperature to the target setpoint in the inert atmosphere.

[¢]

Hold at the annealing temperature for the specified duration.

[e]

Ramp down the temperature slowly to prevent wafer cracking due to thermal shock.

o Effects: The annealing process densifies the film, causing a slight decrease in thickness and
an increase in the refractive index.[20] It also significantly reduces the hydrogen content,
which is the primary mechanism for loss reduction.[19][21]

Application Note 2: Low-Stress Silicon-Rich Nitride
(SiNx)

For applications requiring thicker SiN layers (>300 nm), such as nonlinear photonics or stress-
sensitive MEMS devices, standard stoichiometric films are unsuitable due to their high tensile
stress.[4][22] Silicon-rich nitride (SiNx, where x < 4/3) is deposited by increasing the DCS to
NHs gas ratio.[5][10] This results in a film with significantly lower tensile stress, allowing for the
deposition of thick, crack-free layers.[23] The increased silicon content also enhances the third-
order (Kerr) nonlinearity, which is beneficial for applications like supercontinuum generation
and frequency comb formation.[24]

Experimental Protocol: Low-Stress SiNx Deposition

e Substrate and Furnace Setup: Follow the same initial setup as for stoichiometric SiN. A flat
temperature profile is often used.[10]

o Deposition Parameters:

o

Temperature: 800°C - 840°C[10][23]

Pressure: 150 - 400 mTorr

[¢]

[¢]

Precursor Gases: Dichlorosilane (DCS, SiH2Clz) and Ammonia (NHs)[23]
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o DCS to NHs Flow Ratio: Significantly higher than stoichiometric, typically ranging from 4:1
to 6:1.[10] The stress is highly dependent on this ratio.[11]

e Process Execution: The deposition process is similar to the stoichiometric recipe, but the
higher silicon content can lead to increased particle generation, requiring careful process
control.[5]

I - ion: Low-S SiN,

Resulting Film

Parameter Typical Value Typical Value
Property
Deposition Refractive Index
800 - 840°CJ[23] 2.0 - 2.3 (Tunable)[10]
Temperature (@633 nm)
_ 50 - 300 MPa (Low

Pressure 150 - 400 mTorr Residual Stress )

Tensile)[10][23]
DCS:NHs Gas Ratio 4:1 to 6:1[10] Deposition Rate 3- 4.5 nm/min[23]

) ] ) Upto 1 pm or

Precursors SiH2Cl2, NH3[23] Film Thickness

more[10]

Relationship Between Gas Ratio, Stress, and Refractive
Index

The key advantage of silicon-rich nitride is the ability to tune its material properties by adjusting
the precursor gas flow ratio. Increasing the proportion of dichlorosilane makes the film more
silicon-rich, which simultaneously lowers the tensile stress and increases the refractive index.
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Process Control
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Caption: Effect of increasing the DCS:NHs gas ratio on SiNx film properties.

Summary and Comparison
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LPCVD .
o . LPCVD Silicon- .
Feature Stoichiometric . . PECVD SiNx
. Rich SiNx
SisNa
Deposition Temp. High (700-850°C)[14] High (800-840°C)[10] Low (<400°C)[13]

Primary Advantage

Ultra-low propagation

loss[1]

Low stress, thick films,
high n[10][24]

Low thermal budget

Refractive Index

~2.0[13]

2.0 - 2.3[10]

~1.9 - 2.2 (highly
variable)[13]

Residual Stress

Very High Tensile
(>800 MPa)[14]

Low Tensile (50-300
MPa)[23]

Compressive or
Tensile (Tunable)[14]

Max Thickness

~250-300 nm[4][15]

> 1 um[10]

>1um

Hydrogen Content

Low (reduced by
annealing)[25]

Low (reduced by
annealing)[18]

High (Si-H, N-H
bonds)[13][25]

Optical Loss

Lowest (<0.1 dB/cm)
[1]

Low to Moderate

Moderate to High (due
to H-bonds)[6][13]

Step Coverage

Excellent (Conformal)

[3]

Excellent (Conformal)

[5]

Poor (Non-conformal)

[3]

Best For

High-Q resonators,

telecom filters

Nonlinear optics, thick

waveguides

BEOL integration,

passivation

Troubleshooting and Advanced Techniques

e Film Cracking: This is the most common issue for thick SiN films and is caused by excessive

tensile stress.[15][26]

o Solution 1: Use a low-stress, silicon-rich recipe.[5]

o Solution 2: Deposit a multilayer stack of thin SiN films with intermediate SiO:z layers to

break the stress accumulation.[15]

o Solution 3: Employ a Damascene process, where trenches are etched into the oxide

cladding, filled with SiN, and planarized. This method successfully decouples the film

© 2025 BenchChem. All rights reserved.

9/12

Tech Support


https://svmi.com/service/silicon-nitride-film/
https://tystar.com/en/technology/lpcvd-processes/low-stress-silicon-nitride
https://www.photonics.intec.ugent.be/download/pub_3813.pdf
https://www.imec-int.com/en/what-we-offer/development/silicon-nitride
https://tystar.com/en/technology/lpcvd-processes/low-stress-silicon-nitride
https://www.researchgate.net/publication/313523178_silicon_nitride_for_nonlinear_signal_processing_applications
https://www.photonics.intec.ugent.be/download/pub_3813.pdf
https://tystar.com/en/technology/lpcvd-processes/low-stress-silicon-nitride
https://www.photonics.intec.ugent.be/download/pub_3813.pdf
https://svmi.com/service/silicon-nitride-film/
https://tystar.com/en/technology/lpcvd-processes/low-stress-silicon-nitride
https://svmi.com/service/silicon-nitride-film/
https://www.mdpi.com/2076-3417/13/6/3660
https://ieeexplore.ieee.org/stamp/stamp.jsp?arnumber=1516425
https://tystar.com/en/technology/lpcvd-processes/low-stress-silicon-nitride
https://www.researchgate.net/publication/324506222_Characteristic_Study_of_Silicon_Nitride_Films_Deposited_by_LPCVD_and_PECVD
https://orbit.dtu.dk/en/publications/annealing-and-deposition-effects-of-the-chemical-composition-of-s/
https://www.photonics.intec.ugent.be/download/pub_3813.pdf
https://www.researchgate.net/publication/324506222_Characteristic_Study_of_Silicon_Nitride_Films_Deposited_by_LPCVD_and_PECVD
https://www.imec-int.com/en/what-we-offer/development/silicon-nitride
https://eprints.soton.ac.uk/505604/1/SPIE_Photonics_West_2025_TDB.pdf
https://www.photonics.intec.ugent.be/download/pub_3813.pdf
https://labadviser.nanolab.dtu.dk/index.php?title=Specific_Process_Knowledge/Thin_film_deposition/Deposition_of_Silicon_Nitride
https://www.crystec.com/kllnitre.htm
https://labadviser.nanolab.dtu.dk/index.php?title=Specific_Process_Knowledge/Thin_film_deposition/Deposition_of_Silicon_Nitride
https://ieeexplore.ieee.org/stamp/stamp.jsp?arnumber=1516425
https://ouci.dntb.gov.ua/en/works/4aGjBea9/
https://www.crystec.com/kllnitre.htm
https://ieeexplore.ieee.org/stamp/stamp.jsp?arnumber=1516425
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

thickness from stress limitations, enabling thick, low-loss waveguides even on large
wafers.[4][22]

» Uniformity: Hot-wall LPCVD furnaces naturally provide excellent wafer-to-wafer and within-
wafer uniformity.[3][8] However, gas depletion effects can occur. This is managed by using a
graded temperature profile along the furnace tube or optimizing gas flow dynamics.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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